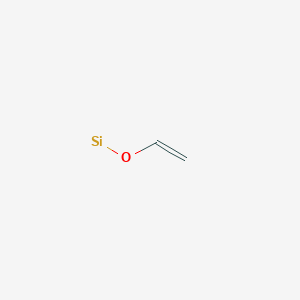
Silyl vinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethenyloxy)silane, with the molecular formula C₂H₆OSi, is an organosilicon compound that features a silicon atom bonded to an ethenyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Ethenyloxy)silane can be synthesized through several methods, including the reaction of vinyl ethers with silicon hydrides in the presence of a catalyst. One common method involves the hydrosilylation of vinyl ethers using a platinum catalyst under controlled conditions .
Industrial Production Methods: Industrial production of (ethenyloxy)silane typically involves the use of high-purity silicon and chlorosilanes. The process includes the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (Ethenyloxy)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Halides and nucleophiles such as amines and alcohols are commonly used.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and siloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Ethenyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the modification of biomolecules and surfaces for biological applications.
Wirkmechanismus
The mechanism of action of (ethenyloxy)silane involves its ability to form strong bonds with oxygen and fluorine atoms. This affinity allows it to participate in various chemical reactions, including hydrosilylation and reduction. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-fluorine bonds, which are crucial for its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Silane (SiH₄): A simple silicon-hydrogen compound used as a precursor to elemental silicon.
Trimethylsilyl chloride (Me₃SiCl): Used as a silylating agent in organic synthesis.
Phenylsilane (PhSiH₃): Used as a reducing agent and in hydrosilylation reactions.
Uniqueness: (Ethenyloxy)silane is unique due to its ethenyloxy group, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C2H3OSi |
|---|---|
Molekulargewicht |
71.13 g/mol |
InChI |
InChI=1S/C2H3OSi/c1-2-3-4/h2H,1H2 |
InChI-Schlüssel |
PPJTVWKLYZPWAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CO[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


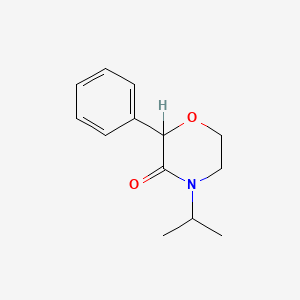
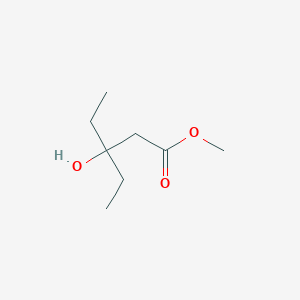
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
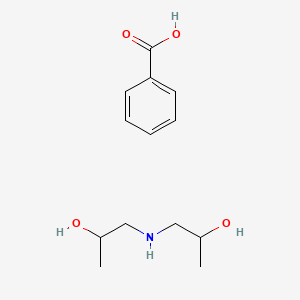
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
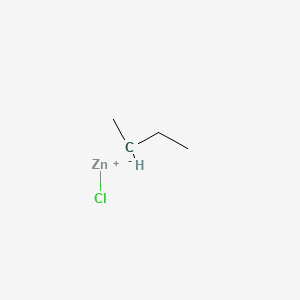
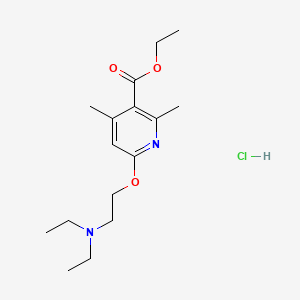
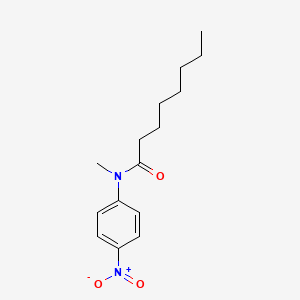
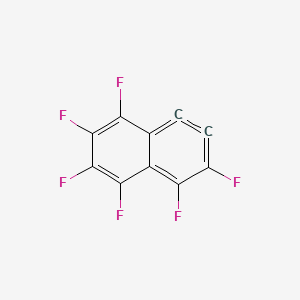
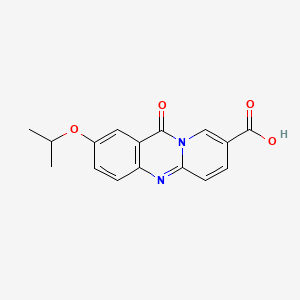
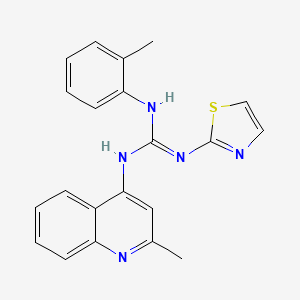

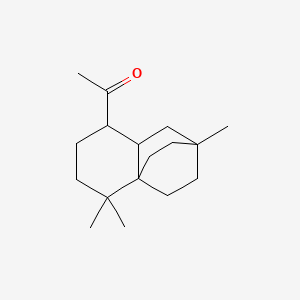
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
